6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one
Description
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic flavone derivative characterized by a hexylamino (-NH-C₆H₁₃) substituent at the 6-position of the 2-phenyl-4H-1-benzopyran-4-one core. Flavones, based on the 2-phenylchromone structure (2-phenyl-4H-1-benzopyran-4-one), are known for diverse biological activities, including antioxidant, antiproliferative, and chemopreventive properties .
Properties
CAS No. |
920286-99-3 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-(hexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-8-13-22-17-11-12-20-18(14-17)19(23)15-21(24-20)16-9-6-5-7-10-16/h5-7,9-12,14-15,22H,2-4,8,13H2,1H3 |
InChI Key |
WLYBZNOWLNZGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenolic compound and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Hexylamino Group: The hexylamino group can be introduced via nucleophilic substitution reactions. This involves reacting the benzopyran core with a hexylamine under controlled conditions to ensure selective substitution.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with hexylamino groups.
Scientific Research Applications
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Type
6-Position Substitutions
- Isoficine (6-(1-methyl-2-pyrrolidinyl)-2-phenyl-4H-1-benzopyran-4-one): A natural flavoalkaloid isolated from Ficus pantoniana, isoficine features a methylpyrrolidinyl group at the 6-position.
- 6-Methoxyflavone: A methoxy group at the 6-position enhances metabolic stability but reduces hydrogen-bonding capacity compared to the hexylamino group. Methoxy-substituted flavones are often studied for neuroprotective effects .
2-Position and Other Modifications
- 2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one: This compound substitutes a hexyl group at the 2-position and includes a dihydro modification (saturation of the pyran ring).
- Ficine (8-(1-methyl-2-pyrrolidinyl)-2-phenyl-4H-1-benzopyran-4-one): A positional isomer with a methylpyrrolidinyl group at the 8-position, ficine highlights the importance of substitution patterns in biological activity. Its proteolytic properties are distinct from the chemopreventive roles of 6-substituted analogs .
Physicochemical Properties
| Compound | Substituent | LogP* | Solubility | Key Features |
|---|---|---|---|---|
| 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one | -NH-C₆H₁₃ (6-position) | ~4.2 | Low aqueous | High lipophilicity, hydrogen-bond donor |
| Isoficine | -C₅H₁₀N (6-position) | ~3.8 | Moderate | Rigid cyclic amine, moderate LogP |
| 6-Methoxyflavone | -OCH₃ (6-position) | ~2.5 | High | Metabolic stability, low LogP |
| 2-Hexyl-2,3-dihydro-4H-1-benzopyran-4-one | -C₆H₁₃ (2-position) | ~4.5 | Very low | Reduced aromaticity, high LogP |
*Estimated using fragment-based methods.
Biological Activity
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention for its potential biological activities , including antioxidant , anti-inflammatory , and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one can be represented as follows:
This structure features a benzopyran backbone with a hexylamino group and a phenyl substituent, which are critical for its biological activities.
The mechanism of action for 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets:
- The compound may interact with various enzymes, receptors, or proteins, modulating their activity.
Biochemical Pathways:
- It influences cellular processes such as apoptosis , cell proliferation , and signal transduction . These interactions may lead to therapeutic effects in various diseases.
Anticancer Properties
Research indicates that 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one exhibits significant anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and leukemia cells. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | |
| HL-60 (Leukemia) | 15 | |
| A549 (Lung) | 12 |
The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 30 µg/mL |
These findings suggest that the compound could be developed as a new antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
A notable case study involved the administration of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one in animal models to assess its anticancer effects. Mice bearing tumors were treated with varying doses of the compound over several weeks. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
